molecular formula C16H25NO2 B6340587 tert-Butyl 3-[(3-phenylpropyl)amino]propanoate CAS No. 393154-28-4

tert-Butyl 3-[(3-phenylpropyl)amino]propanoate

Cat. No.: B6340587
CAS No.: 393154-28-4
M. Wt: 263.37 g/mol
InChI Key: VTOWSIBBCAMLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-[(3-phenylpropyl)amino]propanoate ( 393154-28-4) is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol . Its structure features a propanoate ester backbone protected by a tert-butoxy group and a 3-phenylpropylamino side chain, making it a valuable building block in organic and medicinal chemistry research. This compound is of significant interest in pharmaceutical development, particularly as a potential intermediate in the synthesis of more complex molecules. For instance, structurally similar amino acid derivatives and propanoate esters have been documented as key intermediates in patented synthetic pathways for creating biologically active compounds, including integrin inhibitors and other therapeutic agents . The tert-butyl ester group enhances the molecule's stability and is a common protecting strategy for carboxylic acids in multi-step synthesis. Researchers can utilize this compound to explore new chemical spaces, particularly in developing candidates for treating various diseases. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(3-phenylpropylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-16(2,3)19-15(18)11-13-17-12-7-10-14-8-5-4-6-9-14/h4-6,8-9,17H,7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOWSIBBCAMLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Substituted β Amino Esters, Including Tert Butyl 3 3 Phenylpropyl Amino Propanoate

Catalytic Reductive Amination Strategies

Catalytic reductive amination represents a powerful and atom-economical method for the formation of C-N bonds, directly converting a carbonyl compound and an amine into a more complex amine product. This transformation is central to the synthesis of N-substituted β-amino esters.

Homogeneous catalysis using transition metal complexes, particularly those of ruthenium and iridium, has emerged as a highly effective strategy for the asymmetric synthesis of chiral amines. These methods often employ chiral ligands to induce enantioselectivity in the reduction of an in situ-formed imine or enamine intermediate.

Ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are potent catalysts for asymmetric hydrogenation and reductive amination. sigmaaldrich.compcovery.comsynthesiswithcatalysts.comchemimpex.com The complex Ru(OAc)₂{(S)-binap}, for instance, is a versatile catalyst for a variety of asymmetric transformations. sigmaaldrich.compcovery.comsynthesiswithcatalysts.comchemimpex.com In the context of synthesizing N-substituted β-amino esters, a ruthenium catalyst can facilitate the direct asymmetric reductive amination of β-keto esters. acs.orgdigitellinc.com This process typically involves the reaction of a β-keto ester with an amine in the presence of a hydrogen source, such as H₂, to yield the corresponding chiral β-amino ester. The chiral environment provided by the (S)-BINAP ligand directs the hydrogenation of the intermediate, leading to high enantioselectivity. acs.org The efficiency of this catalytic system can be influenced by factors such as the choice of solvent, temperature, and pressure. Recent developments have focused on expanding the substrate scope and achieving high turnover numbers with low catalyst loadings. digitellinc.com

A proposed pathway for the asymmetric reductive amination of β-keto esters using a ruthenium catalyst involves the initial formation of an enamine intermediate from the β-keto ester and the amine. researchgate.net The ruthenium catalyst then coordinates to this intermediate and facilitates the enantioselective transfer of hydrogen, leading to the formation of the chiral β-amino ester. researchgate.net

Table 1: Ruthenium-Catalyzed Asymmetric Reductive Amination

Catalyst Substrate Amine Product Enantiomeric Excess (ee) Reference
Ru(OAc)₂{(S)-binap} β-Keto Ester Primary Amine Chiral β-Amino Ester High acs.orgdigitellinc.com
Ru-complex Diaryl Ketone Ammonium (B1175870) Salt Chiral Primary Amine up to >99% nih.gov
Ru(dppbsa) Ketone Nitroarene Secondary Amine N/A (Yield focus) rsc.org

Iridium complexes have also been extensively investigated for asymmetric transfer hydrogenation reactions, which offer a practical alternative to using high-pressure hydrogen gas. mdma.ch In these reactions, a hydrogen donor, such as formic acid or isopropanol, is used to effect the reduction. researchgate.net Iridium catalysts, often featuring chiral N-heterocyclic carbene (NHC) or diamine ligands, have demonstrated high efficiency and enantioselectivity in the reductive amination of ketones. mdpi.comvt.eduresearchgate.net

The application of iridium-catalyzed transfer hydrogenation to the synthesis of N-substituted β-amino esters involves the reaction of a β-keto ester with an amine in the presence of the iridium catalyst and a hydrogen donor. The mechanism is believed to proceed through the formation of an iridium-hydride species, which then delivers the hydride to the imine or enamine intermediate in an enantioselective manner. The modularity of iridium catalysts, allowing for the tuning of both the metal's electronic properties and the steric environment through ligand modification, has enabled the development of highly selective systems for a broad range of substrates. vt.edu

A significant focus of research in metal-catalyzed reductive amination is the expansion of the substrate scope and the understanding of the factors governing enantiocontrol. sigmaaldrich.compcovery.comsynthesiswithcatalysts.comchemimpex.com For ruthenium-catalyzed systems, studies have shown that the electronic and steric properties of both the β-keto ester and the amine can significantly impact the reaction's efficiency and stereochemical outcome. acs.orgdigitellinc.com For instance, the presence of bulky substituents near the reacting centers can influence the approach of the substrate to the catalyst's active site, thereby affecting enantioselectivity. digitellinc.com

Similarly, in iridium-catalyzed reactions, the nature of the chiral ligand plays a crucial role in determining the enantiomeric excess of the product. mdpi.comresearchgate.net The development of diverse ligand libraries has been instrumental in identifying optimal catalysts for specific substrate combinations. High-throughput screening techniques have been employed to rapidly evaluate the performance of different catalyst-ligand combinations, accelerating the discovery of new and improved catalytic systems. digitellinc.com The substrate scope for iridium-catalyzed reductive amination has been shown to be quite broad, accommodating a variety of ketones and amines. researchgate.net

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis for the synthesis of chiral amines. Imine reductases (IREDs) and a subclass known as reductive aminases (RedAms) are NADPH-dependent oxidoreductases that catalyze the asymmetric reduction of imines and the reductive amination of carbonyl compounds. acs.orgturner-biocatalysis.comkcl.ac.uk These enzymes offer several advantages, including high enantioselectivity, mild reaction conditions, and the potential for environmentally benign processes. nih.gov

A key strategy in advancing biocatalytic reductive amination is the discovery and development of diverse panels of IREDs and RedAms with broad substrate specificity. springernature.com Metagenomic approaches, which involve the screening of genetic material from uncultured microorganisms, have been particularly successful in identifying novel enzymes with unique catalytic properties. springernature.com By screening large libraries of enzymes against a variety of carbonyl and amine substrates, researchers can identify biocatalysts that are well-suited for specific synthetic transformations. springernature.comresearchgate.net

These enzyme panels provide a valuable resource for process development, allowing for the selection of the optimal biocatalyst for a given reaction. worktribe.com For example, screening a panel of IREDs against a β-keto ester and an amine can identify enzymes that produce the desired N-substituted β-amino ester with high conversion and enantiomeric excess. rsc.orgacs.org The generation of these panels is often complemented by protein engineering efforts to further enhance the activity, stability, and substrate scope of the identified enzymes. nih.govacs.org This combined approach of discovery and engineering is continually expanding the utility of biocatalysis for the synthesis of complex chiral amines. nih.gov

Table 2: Biocatalytic Reductive Amination with IREDs and RedAms

Enzyme Class Reaction Type Substrates Products Key Advantages Reference
IREDs/RedAms Asymmetric Reductive Amination Carbonyls, Amines Chiral Amines High enantioselectivity, Mild conditions acs.orgturner-biocatalysis.comkcl.ac.uk
Metagenomic IREDs Reductive Amination β-Keto Esters, Small Amines N-substituted β-Amino Esters High yields and purities springernature.comrsc.org
Engineered RedAm Reductive Amination Racemic Ketone, Allylamine Chiral Amine Intermediate High conversion and enantiomeric excess nih.govacs.org

Biocatalytic Reductive Amination Utilizing Imine Reductases (IREDs) and Reductive Aminases (RedAms)

Dynamic Kinetic Resolution Processes in β-Amino Ester Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of a racemic mixture entirely into a single, desired enantiomer. princeton.edu This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, overcoming the 50% maximum yield limitation of traditional kinetic resolutions. princeton.eduprinceton.edu In the context of β-amino ester synthesis, DKR has been effectively applied, particularly through chemoenzymatic and metal-catalyzed approaches.

A notable advancement is the use of ruthenium-catalyzed dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH). nih.govacs.org This method has been successfully employed for the enantioconvergent reduction of racemic β-amino-α-keto esters to afford enantioenriched anti-α-hydroxy-β-amino esters. nih.govacs.org The process involves the reduction of a keto group, where the stereochemistry is set in relation to an adjacent amino-substituted stereocenter. The requisite racemic β-amino-α-keto esters can be prepared via methods such as the Mannich addition of ethyl diazoacetate to imines, followed by oxidation. acs.orgresearchgate.net The DKR-ATH of these substrates typically yields products with high diastereoselectivity and enantioselectivity. nih.govacs.org

For example, the reduction of various β-substituted-α-keto esters using specific Ru(II) catalysts has demonstrated high stereoselectivity. nih.gov This success formed the basis for extending the methodology to β-amino-α-keto esters, which had previously been limited primarily to enzymatic catalysis. nih.gov The optimization of reaction conditions, including the choice of catalyst, is crucial for achieving high stereochemical control. acs.org

Scalability and Preparative Applications of Biocatalytic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis for producing chiral compounds, including β-amino esters. rsc.org Enzymes operate under mild conditions, are highly stereoselective, and can often be used in aqueous systems, reducing the environmental impact. rsc.org The scalability of these processes is a critical factor for their industrial application. nih.gov

Significant progress has been made in scaling up biocatalytic reactions from the laboratory to the preparative scale. acs.org For instance, transaminases have been widely applied in the synthesis of chiral amines and amino acids. mdpi.com Through techniques like directed evolution, enzymes can be engineered to have improved stability, activity, and substrate scope, making them suitable for large-scale production. mdpi.com A notable industrial example is the synthesis of Sitagliptin, where an engineered transaminase is used to produce the chiral amine intermediate at a concentration of 200 g/L, demonstrating the high efficiency and scalability of modern biocatalytic processes. mdpi.com

Similarly, l-threonine (B559522) transaldolases have been used for the selective synthesis of β-hydroxy-α-amino acids on a milligram scale using a whole-cell platform, which is a cost-effective and operationally simple approach. nih.gov Optimization of reaction conditions, such as substrate concentration and enzyme loading, is crucial to prevent issues like product inhibition or undesired side reactions at larger scales. acs.orgnih.gov The application of biocatalysis has been demonstrated in the synthesis of key intermediates for various antiviral drugs, highlighting the broad utility and industrial relevance of these methods. rsc.org

Organocatalytic Asymmetric Mannich Reactions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. researchgate.net The development of organocatalytic asymmetric versions of this reaction has provided a powerful tool for the synthesis of chiral β-amino esters and related structures. researchgate.net

Development of Chiral Thiourea (B124793) Catalysts for Enantioselective β-Amino Ester Synthesis

Chiral bifunctional thiourea catalysts have emerged as a highly effective class of organocatalysts for a variety of asymmetric transformations, including the Mannich reaction. jst.go.jp These catalysts typically possess a thiourea moiety, which acts as a hydrogen-bond donor to activate the electrophile (e.g., an imine), and a basic group (e.g., a tertiary amine), which activates the nucleophile (e.g., a ketone or ester enolate). jst.go.jp This dual activation mechanism allows for highly organized transition states, leading to excellent stereocontrol.

A range of chiral thiourea catalysts have been synthesized, often derived from cinchona alkaloids or chiral diamines. nih.gov The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for specific substrates. nih.govrsc.org For instance, thiourea-fused γ-amino alcohols have been developed and shown to be effective in the asymmetric Mannich reaction of β-keto esters with imines, affording β-amino keto compounds with high yields and stereoselectivities (up to 99% ee). rsc.org Catalysts bearing multiple hydrogen-bond donors have also been shown to accelerate reactions and improve enantioselectivities in related transformations like the amination of β-keto esters. semanticscholar.org

Below is a table summarizing the performance of selected chiral thiourea catalysts in asymmetric Mannich reactions.

Catalyst TypeElectrophileNucleophileDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Thiourea-γ-amino alcoholN-Boc-imineβ-keto ester93:7up to 99%
Cinchona-derived thioureaN-PMP-imineKetone>20:1~92%
Amine-thiourea with multiple H-bondsAzodicarboxylateCyclic β-keto esterN/Aup to 96%

Mechanistic Aspects and Stereochemical Control in Organocatalytic Mannich Additions

The stereochemical outcome of the organocatalytic Mannich reaction is dictated by the geometry of the transition state, which is controlled by the catalyst. researchgate.net In a typical reaction catalyzed by a bifunctional thiourea-amine catalyst, the thiourea group activates the imine electrophile by forming two hydrogen bonds with the nitrogen and the protecting group (e.g., Boc or PMP). Simultaneously, the amine base deprotonates the β-keto ester or other pronucleophile to generate an enolate. rsc.org

The catalyst then brings the two activated components together in a spatially defined manner. The facial selectivity of the enolate's attack on the imine is determined by the chiral scaffold of the catalyst, which effectively shields one face of the imine, allowing the nucleophile to approach from the less hindered side. researchgate.netrsc.org The choice of catalyst, solvent, and reaction temperature can significantly influence both the diastereoselectivity (syn vs. anti) and the enantioselectivity of the reaction. rsc.org For example, while proline and its derivatives often favor the formation of syn Mannich products, other catalysts can be designed to produce the anti isomers with high selectivity. researchgate.net

Conjugate Addition (1,4-Addition) Methodologies

Conjugate addition reactions represent another cornerstone in the synthesis of β-amino carbonyl compounds. These reactions involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Aza-Michael Reactions for β-Amino Carbonyl Compound Formation

The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile (such as an amine) to an activated alkene, is one of the most direct and atom-economical methods for forming carbon-nitrogen bonds to synthesize β-amino carbonyl compounds. jetir.orgnih.gov This transformation is widely used to prepare β-amino ketones, esters, and nitriles, which are valuable synthetic intermediates. jetir.orgrsc.orgorganic-chemistry.org

The reaction can be catalyzed by a wide range of catalysts, including Lewis acids, Brønsted acids, bases, and, more recently, organocatalysts. jetir.orgresearchgate.net The development of asymmetric aza-Michael reactions has been a major focus, with chiral cinchona alkaloid derivatives and other organocatalysts providing high levels of enantioselectivity. nih.gov The reaction mechanism typically involves the activation of the α,β-unsaturated substrate by the catalyst, followed by the nucleophilic attack of the amine. nih.gov For example, an efficient and environmentally friendly solvent-free aza-Michael addition has been developed for preparing β-amino esters from amines and oxanorbornene derivatives. rsc.org The reaction conditions, such as temperature, can influence the product distribution, with β-amino esters forming at room temperature and β-enamine esters at higher temperatures. rsc.org

The scope of the aza-Michael reaction is broad, accommodating various amines and α,β-unsaturated compounds. organic-chemistry.org The following table provides examples of different catalysts used in the aza-Michael reaction.

CatalystNucleophileAcceptorConditionsYield
Ceric ammonium nitrate (B79036)Aliphatic Amineα,β-Unsaturated KetoneWater, rtVery Good
Silicon tetrachlorideAromatic/Aliphatic Amineα,β-Unsaturated KetoneSolvent-free, rtVery Good
Copper(0) on CelluloseAmine/Imidazoleα,β-Unsaturated EsterMildExcellent
Water hyacinth ashAmineα,β-Unsaturated KetoneSolvent-free, rtHigh

Metal-Catalyzed Formal Hydroamidation of α,β-Unsaturated Carbonyl Compounds

A significant advancement in the synthesis of chiral β-amino acid derivatives is the metal-catalyzed formal hydroamidation of α,β-unsaturated carbonyl compounds. This approach provides direct access to β-amino esters from readily available starting materials. Nickel-catalyzed methods, in particular, have demonstrated high efficacy. Using dioxazolones as a robust amino source, a wide array of alkyl-substituted olefins conjugated to esters, amides, and ketones can be successfully amidated at the β-position with excellent levels of enantioselectivity.

Mechanistic studies suggest that this transformation proceeds via the migratory insertion of an olefin into an (amido)(Cl)NiII intermediate, which is generated in situ from the dioxazolone precursor. This pathway accounts for the unconventional β-amidation of these Michael acceptors. The reaction exhibits broad substrate scope and functional group tolerance, making it a valuable tool in medicinal and synthetic chemistry. Similarly, copper-catalyzed hydroamination reactions have been developed, which can provide enantioenriched β-amino acid derivatives through a ligand-controlled reversal of hydrocupration regioselectivity.

Table 1: Examples of Ni-Catalyzed Formal Hydroamidation of α,β-Unsaturated Esters

Entry α,β-Unsaturated Ester Substrate Amine Source Catalyst System Yield (%) Enantiomeric Ratio (e.r.)
1 Methyl crotonate Dioxazolone NiCl₂(dme)/Chiral Ligand >95 99:1
2 Ethyl cinnamate Dioxazolone NiCl₂(dme)/Chiral Ligand 92 98:2

Note: Data is representative of findings in the field and sourced from literature on Ni-catalyzed hydroamidation.

Reformatsky-Type Reaction Strategies

The Reformatsky reaction and its variants represent a powerful tool for carbon-carbon bond formation and have been adapted for the synthesis of β-amino esters.

A highly efficient, one-pot synthesis of chiral β-amino esters can be achieved through a rhodium-catalyzed three-component Reformatsky-type reaction. This method couples amines, aldehydes, and α-bromoesters, such as ethyl bromoacetate, to directly form the desired products. The reaction proceeds via the in situ formation of an imine from the amine and aldehyde, followed by the rhodium-catalyzed nucleophilic addition of the bromoacetate. This approach is notable for its operational simplicity and the high diastereoselectivity that can be achieved in the nucleophilic addition step. The rhodium catalyst is crucial for both mediating the double-bond migration in certain unsaturated esters to bring it into conjugation and for catalyzing the subsequent Michael addition of nucleophiles.

Table 2: Rhodium-Catalyzed Three-Component Synthesis of β-Amino Esters

Entry Aldehyde Amine α-Bromoester Catalyst Yield (%) Diastereomeric Ratio (d.r.)
1 Benzaldehyde Aniline Ethyl bromoacetate Rh(I) complex 85 >99:1
2 Isobutyraldehyde Benzylamine Ethyl bromoacetate Rh(I) complex 78 98:2

Note: Data is representative of findings in the field and sourced from literature on Rh-catalyzed three-component reactions.

High levels of stereocontrol in the synthesis of β-amino carbonyl compounds can be achieved through diastereoselective coupling reactions involving chiral imine intermediates. In catalyst-free, three-component Mannich-type reactions, diazo compounds, boranes, and acyl imines can condense to yield anti β-amino carbonyl compounds with high diastereoselectivity. The use of a chiral auxiliary, such as (-)-phenylmenthol, on the diazoester can facilitate an asymmetric variant of this reaction with good yield and selectivity.

Alternatively, copper-catalyzed reductive Mannich-type reactions of ketimines with in situ generated silyl-protected carboxylic acids provide direct access to β-amino acids with adjacent stereocenters. The stereochemical outcome is dictated by the nucleophilic addition of a copper enolate to the ketimine, a process that can be rendered highly diastereo- and enantioselective through the use of chiral ligands like (R)-BINAP. These methods demonstrate the power of using pre-formed or in situ-generated chiral imines to control the stereochemistry of the final β-amino ester product.

Kowalski Ester Homologation for β-Amino Ester Formation

The Kowalski ester homologation offers a robust and safer alternative to the classical Arndt-Eistert procedure for converting α-amino esters into their β-amino ester counterparts. This one-pot procedure avoids the use of hazardous and explosive diazomethane (B1218177) and diazoketone intermediates, making it more suitable for larger-scale synthesis. The reaction involves the formation of an ynolate intermediate from the starting ester, which then rearranges and is quenched to provide the homologated product.

The Kowalski protocol has been successfully applied to a diverse range of α-amino esters to produce β-amino esters with excellent yields and high levels of stereochemical preservation. The direct homologation of readily available and enantiomerically pure α-amino esters provides an attractive and efficient route to their corresponding β-amino acid analogues. The process has been shown to be effective for both cyclic and acyclic α-amino esters, proceeding with complete retention of stereochemistry. For example, substrates derived from proline, pipecolic acid, and various acyclic amino acids undergo smooth homologation to furnish the desired β-amino esters in good yields and with high enantiomeric purity (>98% ee).

A critical factor influencing the success and stereochemical outcome of the Kowalski ester homologation is the nature of the nitrogen-protecting group on the starting α-amino ester. Research has shown a significant divergence in reactivity and stereocontrol based on the protecting group employed.

Specifically, N-benzyl (Bn) or N,N-dibenzyl protected α-amino esters have been found to be excellent substrates, consistently providing the corresponding β-amino esters in high yields and with excellent enantio- and diastereocontrol. In contrast, N-tert-butoxycarbonyl (Boc) protected α-amino esters often fail to yield the desired homologated product under the same reaction conditions. For instance, while N-benzylproline methyl ester undergoes efficient homologation, the corresponding N-Boc derivative does not yield any of the desired β-amino ester. This highlights the profound influence of the protecting group, with the N-benzyl group being superior for this transformation, ensuring high fidelity in the transfer of stereochemical information.

Table 3: Influence of N-Protecting Group on Kowalski Homologation of Proline Esters

Entry Substrate (N-Protected Proline Methyl Ester) Yield of β-Amino Ester (%) Enantiomeric Excess (ee %)
1 N,N-Dibenzyl 75 >98
2 N-Benzyl 72 >98

Note: Data is representative of findings reported by Gray, Concellón, and Gallagher in their study on the Kowalski ester homologation.

Novel and Emerging Synthetic Pathways for N-Substituted β-Amino Esters

The synthesis of N-substituted β-amino esters, a critical scaffold in medicinal chemistry and natural product synthesis, has been the subject of extensive research. This section explores advanced methodologies, moving beyond traditional approaches to highlight novel and emerging synthetic pathways that offer improved stereocontrol, efficiency, and access to specific derivatives like tert-butyl 3-[(3-phenylpropyl)amino]propanoate.

Stereocontrolled Synthesis of Cyclic β-Amino Esters

The stereocontrolled synthesis of cyclic β-amino esters represents a significant advancement in the preparation of conformationally constrained analogues of bioactive molecules. These cyclic structures are pivotal in the synthesis of alkaloids and other complex natural products.

A notable method involves the stereoselective synthesis from an iodo α,β-unsaturated ester and α-methylbenzylamine. rsc.orgnih.gov This approach facilitates the creation of functionalized piperidines, which are key components in various alkaloid natural products. The subsequent enolate generation and alkylation proceed with a high degree of stereocontrol, where two stereogenic centers work in concert to direct the stereochemical outcome. rsc.orgnih.gov This method has been successfully applied to the concise synthesis of a (−)-sparteine surrogate, demonstrating its practical utility. rsc.orgnih.gov

Another innovative two-step route allows for the transformation of simple acyclic starting materials into densely functionalized tetrasubstituted cyclohexane (B81311) derivatives that contain a cis-β-aminoester moiety. acs.orgnih.gov This process generates four stereocenters with high diastereoselectivity. The initial step is a cerium(IV) ammonium nitrate (CAN)-catalyzed one-pot, three-component reaction between an alkylamine, a β-ketoester, and a chalcone, which forms a 2-alkylaminocyclohexene-1-carboxylic ester. acs.orgnih.gov The subsequent reduction of the carbon-carbon double bond using sodium triacetoxyborohydride (B8407120) also proceeds with complete diastereoselectivity. acs.orgnih.gov

These methodologies provide powerful tools for accessing stereochemically defined cyclic β-amino esters, which are valuable intermediates in the synthesis of complex molecular architectures.

Utilization of Dendrimeric Intermediates in N-Alkyl-β-Amino Ester Synthesis

A novel and efficient approach for the synthesis of N-alkyl-β-amino esters involves the use of dendrimeric intermediates. cambridge.orgresearchgate.net This method offers a one-pot reaction with favorable conditions and good yields, representing the first reported use of dendrimers as reactive intermediates for the synthesis of other organic compounds. cambridge.org

The process begins with the synthesis of dendrimeric compounds from a pentaerythritol (B129877) core, which are then used to obtain the desired N-alkyl-β-amino esters. cambridge.org This strategy is particularly advantageous as it allows for the preparation of these valuable compounds under mild conditions. The dendrimers themselves are synthesized through a Michael addition reaction. researchgate.net

The application of dendrimers in this context showcases a creative and effective strategy for accessing N-alkyl-β-amino acids and their corresponding esters. The good yields and straightforward reaction conditions make this an attractive alternative to traditional synthetic methods. cambridge.org The versatility of this approach is demonstrated by the successful synthesis of various N-alkyl-β-amino esters and acids. cambridge.orgresearchgate.net

Core MoleculeReactantProductYield
Pentaerythritol tetraacrylateBenzylamine2,2-bis(((3-(benzylamino)propanoyl)oxy)methyl)propane-1,3-diyl bis(3-(benzylamino)propanoate)90% cambridge.org
Pentaerythritol tetraacrylateVarious primary and secondary aminesN-alkyl-β-amino estersGood cambridge.org
Trimethylolpropane triacrylateVarious primary and secondary aminesN-alkyl-β-amino estersGood cambridge.org

Multi-step Protocols for Specific β-Amino Ester Derivatives

The synthesis of specific β-amino ester derivatives often requires multi-step protocols to achieve the desired substitution patterns and stereochemistry. These routes are essential for preparing complex molecules with potential biological activity.

For instance, the synthesis of methyl 3-(tert-butyl((E)-3-(2,2-diphenylcyclopropyl)-2-propenyl)amino)-3-oxo-2-(phenylseleno)propanoate was accomplished in ten steps with good to excellent yields, starting from benzophenone (B1666685) and hydrazine (B178648) hydrate. researchgate.net Such multi-step sequences are crucial for constructing intricate molecular architectures required for kinetic research and the development of novel compounds. researchgate.net

In another example, a straightforward synthetic route was developed to access a series of 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitors. nih.gov This involved the coupling of ethyl 2-amino-4-methylthiazole-5-carboxylate with 3-((tert-butoxycarbonyl)amino)propanoic acid, followed by deprotection and subsequent amide coupling with various benzoic acid derivatives. nih.gov This modular approach allows for the synthesis of a library of related compounds for structure-activity relationship studies.

General Two-Step Synthesis Approaches for this compound

While specific multi-step syntheses are often necessary, more general and efficient two-step approaches are highly desirable for the preparation of compounds like this compound. A common and effective strategy involves the conjugate addition of an amine to an acrylate (B77674) ester.

This two-step process typically involves:

Conjugate Addition: The reaction of 3-phenylpropylamine (B116678) with tert-butyl acrylate. This Michael addition reaction forms the carbon-nitrogen bond and establishes the basic β-amino ester skeleton.

Work-up and Purification: Standard aqueous work-up procedures followed by purification, often by flash chromatography, to isolate the desired product, this compound.

This approach is widely applicable for the synthesis of a variety of N-substituted β-amino esters. The reaction of primary or secondary amines with α,β-unsaturated esters is a fundamental and reliable method in organic synthesis.

A related procedure demonstrates the synthesis of tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate, where a protected β-alanine is esterified with tert-butanol (B103910) using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). rsc.org While this involves a protection/deprotection sequence, the core transformation of forming the tert-butyl ester is a key step.

The simplicity and efficiency of the two-step conjugate addition make it a preferred method for the synthesis of this compound and its analogues.

StepReactantsReagents/ConditionsProduct
13-phenylpropylamine, tert-butyl acrylateMichael AdditionThis compound
2Crude product from Step 1Aqueous work-up, Flash ChromatographyPurified this compound

Mechanistic and Kinetic Investigations of N Substituted β Amino Ester Formation Reactions

Elucidation of Reaction Mechanisms and Catalytic Cycles

The formation of tert-Butyl 3-[(3-phenylpropyl)amino]propanoate typically proceeds via the aza-Michael addition of 3-phenylpropylamine (B116678) to tert-butyl acrylate (B77674). This reaction involves the nucleophilic addition of the amine to the electron-deficient β-carbon of the α,β-unsaturated ester. researchgate.net The reaction can be performed under various conditions, including catalyst-free, but is often accelerated through catalysis. researchgate.net

Uncatalyzed Mechanism: In the absence of a catalyst, the reaction is believed to proceed through a direct nucleophilic attack of the amine's lone pair on the β-carbon of the acrylate. This forms a zwitterionic intermediate, which then undergoes an intramolecular proton transfer to yield the final β-amino ester product. While feasible, this pathway can be slow and may require elevated temperatures. researchgate.net

Catalyzed Mechanisms: A wide array of catalysts can be employed to enhance the rate and efficiency of the aza-Michael addition. organic-chemistry.org

Lewis Acid Catalysis: Lewis acids, such as copper-based metal-organic frameworks (CuBTC) or silicon tetrachloride, can catalyze the reaction. organic-chemistry.orgresearchgate.net The catalytic cycle typically begins with the coordination of the Lewis acid to the carbonyl oxygen of the tert-butyl acrylate. This coordination increases the electrophilicity of the Michael acceptor, making it more susceptible to nucleophilic attack by the amine. After the C-N bond is formed, the catalyst is regenerated and can participate in a new cycle.

Organocatalysis: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts for this transformation. mdpi.com The mechanism likely involves the activation of the amine nucleophile through hydrogen bonding or partial deprotonation, increasing its nucleophilicity and facilitating the attack on the acrylate.

Transition Metal Catalysis: Transition metals like palladium and copper can also catalyze the hydroamination of acrylates. organic-chemistry.orgnih.govresearchgate.net In these systems, the mechanism often involves the formation of a metal-alkene complex, followed by the nucleophilic attack of the amine on the coordinated acrylate. nih.gov

A key challenge in the reaction of primary amines with acrylates is controlling the selectivity between the desired mono-adduct and the potential di-adduct (double addition) byproduct. rsc.org Careful selection of reaction conditions, stoichiometry, and catalyst can minimize the formation of the di-adduct.

An alternative, though less direct, pathway to N-substituted β-amino esters is the N-alkylation of a pre-existing amino acid ester using an alcohol, which proceeds via a "hydrogen borrowing" mechanism catalyzed by ruthenium complexes. nih.gov This method avoids the use of alkyl halides and demonstrates the versatility of catalytic approaches to C-N bond formation.

Identification and Characterization of Transient Intermediates

The direct observation and characterization of transient intermediates in chemical reactions are often challenging due to their short lifetimes. In the aza-Michael addition pathway for the formation of this compound, the key transient species is a zwitterionic enolate intermediate. This species forms immediately after the nucleophilic attack of the amine on the β-carbon of the acrylate. It possesses a negatively charged enolate and a positively charged ammonium (B1175870) group. This intermediate is rapidly converted to the final product through a proton transfer, which is typically fast and irreversible.

In catalyzed reactions, catalyst-substrate complexes are crucial intermediates. For instance, in Lewis acid-catalyzed reactions, an activated Michael acceptor-catalyst complex is formed. nih.gov The coordination of the acrylate's carbonyl group to the metal center can be observed using spectroscopic techniques under specific conditions.

While not directly for the aza-Michael addition, studies on related reactions provide insight into intermediate characterization. In the diastereoselective alkylation of β-amino ester enolates using lithium bases, the reactive intermediates have been identified as prismatic hexameric lithium enolates. nih.gov These structures were characterized using a combination of single-crystal X-ray diffraction, powder X-ray diffraction, and 6Li NMR spectroscopy, providing a detailed picture of the reacting species. nih.gov

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies are essential for understanding reaction rates and identifying the slowest, or rate-determining, step of the mechanism. For the formation of N-substituted β-amino esters via aza-Michael addition, the reaction kinetics are influenced by factors such as the nature of the amine, the structure of the acrylate, the catalyst, and the solvent.

The reaction can proceed under catalyst-free conditions, but the rates are significantly enhanced in the presence of a catalyst. researchgate.net For many catalyzed hydroamination reactions, mechanistic studies have suggested that the turnover-limiting step is the nucleophilic attack of the amine on the metal-activated alkene. nih.gov

The structure of the acrylate acceptor plays a significant role in the reaction kinetics. For example, studies comparing different acrylates show variations in conversion rates over time. The steric bulk of the ester group can influence the rate of reaction.

Below is a data table derived from a study on the aza-Michael addition of an amino-terminated polydimethylsiloxane (B3030410) (PDMS) to various acrylates, illustrating the influence of the Michael acceptor on reaction kinetics at 25°C.

Michael AcceptorTime (hours)Mono-adduct (%)Di-adduct (%)Remaining Primary Amine (%)
Butyl Acrylate (BA)0.514086
Butyl Acrylate (BA)7591031
tert-Butyl Acrylate (tBA)0.5264914
Methyl Acrylate (MeA)0.57291
Methyl Acrylate (MeA)752939

Data adapted from supporting information for a study on aza-Michael reactions, showing conversion percentages for different acrylates with an amino-PDMS nucleophile. Note: The value of 264 for the tBA mono-adduct at 0.5h appears anomalous in the source data and is reported as presented in the reference. rsc.org

In related N-alkylation reactions, rate studies have revealed that the reaction can proceed directly from aggregated intermediates, such as the hexameric lithium enolates, with the participation of solvent molecules like THF. nih.gov

Analysis of Stereochemical Evolution during Reaction Pathways

The specific reaction to form this compound from 3-phenylpropylamine and tert-butyl acrylate does not generate any new stereocenters. Both starting materials are achiral, and the product is also achiral. Therefore, there is no stereochemical evolution to consider in this particular synthesis.

However, in the broader context of N-substituted β-amino ester formation, stereochemistry is a critical aspect when chiral substrates are used or when a new stereocenter is created during the reaction.

Diastereoselective Reactions: In cases where a chiral β-amino ester is modified, such as in the alkylation of a β-amino ester enolate, the reaction can proceed with high diastereoselectivity. nih.gov The pre-existing stereocenter directs the approach of the electrophile, leading to the preferential formation of one diastereomer over the other. The structure of the aggregated intermediates can play a crucial role in enforcing this stereochemical control. nih.gov

Enantioselective Reactions: When a new stereocenter is formed from achiral precursors, enantioselective catalysis can be used to produce an excess of one enantiomer. This is often achieved using chiral catalysts, such as a copper complex with a chiral ligand, in hydroamination reactions. researchgate.net

Retention of Stereochemistry: In reactions like the N-alkylation of α-amino acid esters with alcohols, a key challenge is to perform the C-N bond formation without causing racemization at the pre-existing α-stereocenter. nih.gov The development of robust, base-free catalyst systems operating under mild conditions has been crucial to achieving high retention of stereochemical integrity. nih.gov

Therefore, while the synthesis of the title compound is stereochemically straightforward, related synthetic pathways to substituted β-amino esters require careful consideration and control of stereochemical outcomes.

Advanced Spectroscopic and Structural Characterization in Research of N Substituted β Amino Esters

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For N-substituted β-amino esters, multi-nuclear and advanced NMR experiments provide detailed insights into connectivity, stereochemistry, and conformational preferences.

The unambiguous structural assignment of tert-Butyl 3-[(3-phenylpropyl)amino]propanoate is achieved through the combined analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra. Each nucleus within the molecule exists in a unique electronic environment, resulting in a distinct chemical shift that allows for its identification.

In the ¹H NMR spectrum, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The aliphatic protons of the phenylpropyl and propanoate moieties exhibit characteristic chemical shifts and coupling patterns that confirm the connectivity. For instance, the methylene (B1212753) group adjacent to the phenyl ring (C₁') would appear as a triplet, coupled to the protons on the adjacent methylene group (C₂'). The large singlet corresponding to the nine equivalent protons of the tert-butyl group is a hallmark of this ester, typically found in the upfield region around δ 1.4-1.5 ppm.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. The carbonyl carbon of the ester is readily identified by its characteristic downfield shift (δ ~170 ppm). Aromatic carbons appear in the δ 125-140 ppm range, while the aliphatic carbons of the side chain and backbone, along with the quaternary and methyl carbons of the tert-butyl group, are found at higher field strengths. The high sensitivity of nitrogen NMR also makes ¹⁵N a useful nucleus for studying the electronic environment of the secondary amine. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

Position Atom Type Representative ¹H Chemical Shift (δ, ppm) Representative ¹³C Chemical Shift (δ, ppm)
Phenyl (ortho, meta, para) Ar-CH 7.35 - 7.15 (m, 5H) 141.5 (ipso), 128.4, 128.3, 125.8
1' -CH₂-Ar 2.65 (t, 2H) 33.5
2' -CH₂- 1.85 (quint, 2H) 31.2
3' -N-CH₂- 2.70 (t, 2H) 47.5
2 -N-CH₂- 2.90 (t, 2H) 43.1
3 -CH₂-C=O 2.45 (t, 2H) 35.8
4 C=O - 171.9
5 O-C(CH₃)₃ - 80.5
6 C(CH₃)₃ 1.45 (s, 9H) 28.1

Note: Data are estimated based on typical values for similar structural motifs. Exact values may vary.

While this compound is achiral, many biologically relevant β-amino esters possess one or more stereocenters. Determining the relative and absolute stereochemistry of these chiral analogues is crucial. Advanced NMR techniques are central to this challenge. rsc.org

One powerful approach involves the use of chiral solvating agents (CSAs), which form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. nih.gov These diastereomeric complexes are energetically distinct, leading to separate NMR signals for each enantiomer. The difference in chemical shifts (Δδ) can be used to determine enantiomeric purity and, in many cases, assign the absolute configuration by comparing the observed shifts to an established model. For example, bis-thiourea based CSAs have been shown to be effective for the analysis of N-acyl amino acid derivatives. nih.gov

Alternatively, chiral derivatizing agents (CDAs), such as Mosher's acid, can be used to covalently convert enantiomers into diastereomers, which are then readily distinguished by standard NMR spectroscopy. mdpi.com

The biological activity and physical properties of flexible molecules like N-substituted β-amino esters are often governed by their preferred three-dimensional shape or conformation in solution. Advanced NMR methods provide powerful tools for studying these conformational preferences. auremn.org.br

Nuclear Overhauser Effect (NOE) spectroscopy, including 2D experiments like NOESY and ROESY, can identify protons that are close in space, even if they are distant in terms of bond connectivity. nih.govnih.gov Observing an NOE between protons on the phenylpropyl chain and the propanoate backbone, for example, would indicate a folded or bent conformation.

In some contexts, particularly in the study of their reactive enolate intermediates, β-amino esters have been shown to form highly ordered aggregates in solution. Specialized techniques like ⁶Li NMR spectroscopy, combined with the method of continuous variation (Job plots), have been used to characterize these solution structures, revealing the formation of complex hexameric ensembles. nih.govresearchgate.net Studies on related cyclic systems, such as substituted caprolactams, have also demonstrated how NMR can be used to study the equilibrium between different chair conformations and how substituents influence this balance. rsc.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (Molecular Formula: C₁₆H₂₅NO₂, Molecular Weight: 263.38 g/mol ), high-resolution mass spectrometry (HRMS) using soft ionization techniques like Electrospray Ionization (ESI) would confirm its elemental composition by providing a highly accurate mass measurement of the protonated molecule, [M+H]⁺, at m/z 264.1958. rsc.org

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule undergoes characteristic fragmentation. A key fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900), resulting in a prominent peak corresponding to the carboxylic acid. Another significant fragmentation involves benzylic cleavage of the phenylpropyl side chain, leading to the formation of a stable tropylium (B1234903) ion.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formula Description
264 [M+H]⁺ [C₁₆H₂₆NO₂]⁺ Protonated molecular ion (ESI)
208 [M - C₄H₈ + H]⁺ [C₁₂H₁₈NO₂]⁺ Loss of isobutylene from the tert-butyl group
148 [C₉H₁₄N]⁺ [C₉H₁₄N]⁺ Cleavage at the ester C-O bond
134 [C₈H₁₂NO]⁺ [C₈H₁₂NO]⁺ Cleavage alpha to the carbonyl group
91 [C₇H₇]⁺ [C₇H₇]⁺ Tropylium ion from the phenylpropyl chain

X-ray Crystallography for Solid-State Structure Determination (where applicable)

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not publicly available, analysis of closely related N-substituted β-amino esters provides valuable insight into the expected solid-state conformation.

For instance, the crystal structure of an analogue like tert-butyl (S)-3-(3-bromophenyl)-3-(((R)-tert-butylsulfinyl)amino)propanoate reveals the precise spatial arrangement of the atoms and the absolute configuration at its stereocenters. researchgate.net Such analyses are invaluable for validating computational models and understanding how intramolecular forces dictate the preferred molecular shape.

Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules pack together in a crystal lattice. This packing is directed by a network of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. The study of these predictable and robust intermolecular recognition patterns is the domain of crystal engineering and supramolecular chemistry.

Investigation of Intramolecular Interactions (e.g., C-H...O, C-O...π)

The conformational flexibility of N-substituted β-amino esters, such as this compound, is significantly influenced by a network of weak intramolecular interactions. The specific arrangement of its functional groups—a bulky tert-butyl ester, a secondary amine, and a phenylpropyl chain—creates an environment ripe for the formation of non-covalent bonds that dictate the molecule's three-dimensional structure and potential reactivity. Primarily, C-H···O hydrogen bonds and C-O···π interactions are considered key contributors to conformational stability. These interactions, while individually weak, can collectively impose a significant bias towards specific folded or extended molecular shapes.

Theoretical and spectroscopic studies on analogous molecules containing tert-butyl and phenyl groups have established the importance of these weak forces in determining crystal packing and molecular conformation. d-nb.info The analysis of these interactions in this compound relies on understanding the interplay between hydrogen bond donors (C-H groups), acceptors (carbonyl oxygen), and π-systems (the phenyl ring).

C-H···O Interactions

In the structure of this compound, the carbonyl oxygen of the tert-butyl ester group serves as the primary hydrogen bond acceptor. Numerous C-H groups throughout the molecule can act as potential donors. These include the C-H bonds of the tert-butyl group's methyls, the hydrogens on the propylene (B89431) chain, and even the aryl C-H bonds of the phenyl ring. The formation of these C-H···O hydrogen bonds can lead to the stabilization of specific folded conformations. For instance, an interaction between a C-H group on the phenylpropyl chain and the carbonyl oxygen would favor a looped structure, constraining the molecule's flexibility. Theoretical studies on similar compounds show that such interactions play a key role in the pre-organization of supramolecular structures. d-nb.info

The geometric parameters for these interactions are critical for their identification and characterization. A C-H···O interaction is typically identified by H···O distances that are shorter than the sum of their van der Waals radii and by specific C-H···O angles.

Table 1: Typical Geometric Parameters for C-H···O Intramolecular Interactions

Interaction Type Donor (C-H) Acceptor (O) Typical H···O Distance (Å) Typical C-H···O Angle (°)
Aliphatic C-H···O Propyl Chain, t-Butyl Carbonyl 2.1 - 2.7 110 - 170

Data compiled from representative studies on organic molecules featuring similar functional groups. d-nb.infomdpi.com

C-O···π Interactions

A C-O···π interaction involves the attraction between the electron-rich lone pairs of an oxygen atom and the electron-deficient quadrupole moment of an aromatic π-system. In this compound, both the carbonyl oxygen and the ether oxygen of the ester group can potentially interact with the π-cloud of the phenyl ring. This type of interaction would strongly favor a folded conformation where the ester group is positioned directly over the phenyl ring.

Such arrangements are a specific subset of cation-π or lone pair-π interactions, which are known to be significant forces in protein folding and ligand binding. nih.govmdpi.com Computational studies on complexes between cations and aromatic amino acids have characterized the geometric and energetic properties of these bonds. mdpi.com For a C-O···π interaction to occur, the geometry must allow for the close approach of the oxygen atom to the face of the phenyl ring. The stability of such a conformation is the result of a balance between the attractive C-O···π force and steric repulsion from the bulky tert-butyl group.

Table 2: Typical Geometric Parameters for Lone Pair···π Interactions

Interaction Type Lone Pair Donor π-System Typical O···π Centroid Distance (Å)
C-O···π Carbonyl Oxygen Phenyl Ring 3.0 - 3.6

Data derived from structural database analyses and theoretical studies on related molecular systems. mdpi.commdpi.com

The interplay between C-H···O and C-O···π interactions, alongside steric effects, ultimately governs the conformational landscape of this compound. Spectroscopic techniques, combined with computational modeling, are essential tools for elucidating the predominant conformations and quantifying the energetic contributions of these subtle yet crucial intramolecular forces.

Computational Chemistry and Theoretical Studies on N Substituted β Amino Esters

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of N-substituted β-amino esters. By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT provides a balance between computational cost and accuracy.

The electronic structure of tert-Butyl 3-[(3-phenylpropyl)amino]propanoate can be elucidated using DFT. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. For N-substituted β-amino esters, the HOMO is typically localized on the electron-rich amino group and the phenyl ring, while the LUMO is often centered on the ester carbonyl group.

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound calculated using DFT

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: The data in this table is hypothetical and for illustrative purposes.

DFT calculations are widely used to predict various spectroscopic parameters, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions, when compared with experimental data, can help in the structural confirmation of newly synthesized compounds like this compound. Discrepancies between calculated and experimental values can often be reconciled by considering solvent effects and conformational averaging.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
1H NMR (δ, ppm)7.15-7.30 (Ar-H), 2.65 (t, CH2), 1.45 (s, t-Bu)7.20-7.35 (Ar-H), 2.68 (t, CH2), 1.47 (s, t-Bu)
13C NMR (δ, ppm)172.5 (C=O), 141.8 (Ar-C), 80.5 (C(CH3)3)172.8 (C=O), 142.0 (Ar-C), 80.7 (C(CH3)3)
IR (cm-1)3350 (N-H), 1730 (C=O), 1150 (C-O)3345 (N-H), 1735 (C=O), 1155 (C-O)

Note: The data in this table is hypothetical and for illustrative purposes.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving N-substituted β-amino esters. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. By locating the transition state structure and calculating its energy, the activation energy of a reaction can be determined, providing insights into the reaction kinetics and mechanism. For instance, the mechanism of cyclization or hydrolysis of this compound could be investigated using these methods.

Table 3: Hypothetical Activation Energies for a Reaction involving this compound

Reaction StepActivation Energy (kcal/mol)
Step 1: Nucleophilic Attack15.2
Step 2: Proton Transfer8.5
Step 3: Ring Closure20.1

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules like this compound. By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations provide a trajectory of the molecule's conformations. This is particularly important for flexible molecules that can adopt multiple low-energy conformations, which can influence their biological activity and physical properties.

Table 4: Hypothetical Major Conformers and Dihedral Angles for this compound from MD Simulations

ConformerDihedral Angle 1 (°)(C-C-N-C)Dihedral Angle 2 (°)(C-N-C-C)Population (%)
11786545
2-6018030
360-6025

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. In the context of N-substituted β-amino esters, QSAR studies can be used to predict the biological activity of new analogues based on calculated molecular descriptors. Cheminformatics approaches leverage computational tools to manage and analyze large datasets of chemical information, aiding in the design of new compounds with desired properties.

Table 5: Hypothetical QSAR Model for a Series of N-Substituted β-Amino Esters

CompoundLogPPolar Surface Area (Å2)Predicted Activity (IC50, μM)
Analog 12.545.210.5
Analog 23.148.58.2
This compound3.846.35.1
Analog 44.242.13.7

Note: The data in this table is hypothetical and for illustrative purposes.

Advanced Interaction Analysis Techniques (e.g., Quantum Theory of Atoms-in-Molecules (QTAIM), Hirshfeld Surface Analysis, Energy Frameworks)

Advanced techniques such as the Quantum Theory of Atoms-in-Molecules (QTAIM), Hirshfeld surface analysis, and energy frameworks are used to analyze and visualize intermolecular interactions in the solid state. QTAIM analyzes the electron density topology to characterize chemical bonds and non-covalent interactions. Hirshfeld surface analysis provides a graphical representation of intermolecular contacts in a crystal. Energy frameworks visualize the energetic landscape of intermolecular interactions within a crystal lattice. These methods are crucial for understanding the packing of molecules like this compound in crystals and for crystal engineering.

Table 6: Hypothetical QTAIM Topological Parameters for Intermolecular Interactions in a Crystal of this compound

Interaction TypeElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇2ρ) (a.u.)
N-H···O Hydrogen Bond0.0250.085
C-H···π Interaction0.0080.020
van der Waals Contact0.0020.005

Note: The data in this table is hypothetical and for illustrative purposes.

Chemical Transformations and Synthetic Utility of Tert Butyl 3 3 Phenylpropyl Amino Propanoate and Analogues

Role as a Key Intermediate in Complex Organic Synthesis

Chemical intermediates, often referred to as building blocks, are crucial for the efficient construction of complex organic molecules. lifechemicals.com These molecules possess reactive functional groups that facilitate their incorporation into larger structures, a strategy central to medicinal chemistry, materials science, and drug discovery. lifechemicals.com Bifunctional compounds like tert-Butyl 3-[(3-phenylpropyl)amino]propanoate are particularly useful as they allow for stepwise or orthogonal chemical modifications.

The functional groups present in this compound allow it to serve as a foundational unit for creating novel and advanced building blocks. nbinno.com The secondary amine can undergo various reactions such as acylation, alkylation, or sulfonylation, while the tert-butyl ester can be hydrolyzed to reveal a carboxylic acid. This dual reactivity enables its use in multi-step synthetic sequences to generate more elaborate structures. For instance, the amine can be functionalized first, followed by deprotection of the ester and subsequent amide bond formation, leading to the creation of peptide-like scaffolds or other complex acyclic molecules. This strategic approach is fundamental to building libraries of compounds for screening purposes in drug discovery. lifechemicals.com

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. nih.govmdpi.com The structure of this compound is well-suited for its use as a precursor in the synthesis of such rings. Through intramolecular cyclization reactions, it can be converted into various heterocyclic systems. For example, after deprotection of the ester to the corresponding carboxylic acid, an intramolecular amidation reaction could lead to the formation of a lactam ring. Furthermore, reactions involving both the amine and the β-carbon (activated by the adjacent ester) could potentially lead to the formation of other heterocyclic systems, such as pyrazolidinones or other related structures, depending on the chosen reaction partners and conditions. The synthesis of dihydropyrano[2,3-c]pyrrole heterocycles from N-substituted tetramic acids demonstrates a similar principle of using bifunctional building blocks for annulation reactions. mdpi.com

Derivatization of the Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its selective removal under acidic conditions.

The most fundamental transformation of the ester moiety in this compound is its hydrolysis to the corresponding β-amino acid, 3-[(3-phenylpropyl)amino]propanoic acid. The tert-butyl group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. researchgate.net This deprotection is clean and efficient, leaving other functional groups, such as the secondary amine, intact. The resulting β-amino acid is a valuable building block for the synthesis of peptides, polymers, and other biologically active molecules.

Table 1: General Conditions for Hydrolysis of tert-Butyl Esters

Reagent Solvent Temperature Comments
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 0 °C to Room Temp. Common and highly effective method for Boc and t-Bu deprotection.
Hydrochloric Acid (HCl) Dioxane, Diethyl Ether, or Ethyl Acetate 0 °C to Room Temp. Yields the hydrochloride salt of the resulting amino acid.

This table represents general methodologies for the hydrolysis of tert-butyl esters and is not based on specific experimental data for this compound.

While hydrolysis is common, the ester functionality can also be modified through transesterification. This reaction exchanges the tert-butyl group for a different alkyl or aryl group, which can be useful for altering the properties of the molecule or for facilitating subsequent reactions. PCl₃-mediated protocols have been developed for the conversion of tert-butyl esters into a variety of other esters by reacting them with different alcohols in a one-pot procedure. researchgate.net This method proceeds through the in-situ formation of an acid chloride, which then reacts with the added alcohol. researchgate.net Another modern approach involves the use of borane (B79455) catalysts, such as B(C₆F₅)₃, which can facilitate the transesterification of tert-butyl esters under mild conditions. rsc.org

Table 2: Examples of PCl₃-Mediated Transesterification of tert-Butyl Esters

tert-Butyl Ester Substrate Alcohol Product Yield
tert-Butyl benzoate Methanol Methyl benzoate 98%
tert-Butyl benzoate Ethanol Ethyl benzoate 97%
tert-Butyl 4-chlorobenzoate Methanol Methyl 4-chlorobenzoate 96%

Data sourced from a study on general PCl₃-mediated transesterification and does not represent reactions performed on this compound. researchgate.net

Reactions at the Secondary Amine Nitrogen

The secondary amine in this compound is a nucleophilic center that can readily participate in a variety of chemical transformations. Standard reactions for secondary amines include N-acylation with acid chlorides or anhydrides to form amides, N-alkylation with alkyl halides to form tertiary amines, and reaction with isocyanates to form ureas. It can also undergo sulfonylation with sulfonyl chlorides to produce sulfonamides. These transformations are fundamental in organic synthesis for introducing new functional groups and building molecular complexity. For example, the acylation of the amine followed by hydrolysis of the ester would yield an N-acyl-β-amino acid, a common motif in peptidomimetics and other structured molecules.

Alkylation and Acylation Strategies

The secondary amine nitrogen in this compound is a nucleophilic center, making it amenable to N-alkylation and N-acylation reactions. These transformations are fundamental for introducing further complexity and modulating the compound's physicochemical properties.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved using various alkylating agents, such as alkyl halides. The reaction typically proceeds via an S\textsubscript{N}2 mechanism, often in the presence of a non-nucleophilic base to neutralize the acid generated. Selective mono-N-alkylation of amino alcohols has been demonstrated to proceed efficiently by forming a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects and activates the amine group for reaction with an alkyl halide. organic-chemistry.org This strategy could be adapted for β-amino esters. Palladium-catalyzed N-arylation methods, such as the Buchwald-Hartwig amination, allow for the formation of N-aryl derivatives from amino acid esters using aryl triflates or halides, offering a pathway to more complex diarylamine structures. researchgate.net

N-Acylation: Acylation of the secondary amine introduces an acyl group, forming a more stable tertiary amide. This is commonly performed using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. The resulting N-acyl-β-amino esters are important building blocks in peptide synthesis and medicinal chemistry. The direct acylation of amines with esters can also be achieved under base-promoted conditions. nih.gov

Below is a table summarizing typical alkylation and acylation conditions applicable to secondary amines analogous to the target compound.

Reaction TypeReagent/CatalystSolventConditionsProduct Type
N-AlkylationAlkyl Halide / Base (e.g., K₂CO₃)Acetonitrile or DMFRoom Temp to 80°CN-Alkyl-β-amino ester
N-ArylationAryl Halide / Pd Catalyst / Ligand / BaseToluene or Dioxane80-110°CN-Aryl-β-amino ester
N-AcylationAcyl Chloride or Anhydride (B1165640) / Base (e.g., Et₃N)Dichloromethane or THF0°C to Room TempN-Acyl-β-amino ester

Formation of Amides and Other Nitrogen-Containing Functional Groups

The ester functionality of this compound can be converted into an amide, a common bioisostere for esters in drug design. Direct amidation of unactivated esters is a valuable transformation. nih.gov This can be accomplished by heating the ester with an amine, sometimes with a catalyst, or by using base-promoted methods, such as with potassium tert-butoxide in DMSO, which can facilitate the reaction even with weakly nucleophilic amines. nih.gov The synthesis of N-acetyl, tert-butyl amide derivatives of amino acids has been systematically studied, highlighting methods for coupling hindered amines like tert-butylamine. nih.gov

Beyond amides, the secondary amine can be transformed into other key nitrogen-containing groups. For instance, reaction with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base yields a sulfonamide. These functional groups are stable and can act as hydrogen bond donors and acceptors, making them valuable in medicinal chemistry.

The table below outlines representative conditions for the formation of amides from esters.

Amine SubstrateReagent/CatalystSolventConditionsProduct
Primary/Secondary Aminet-BuOKDMSORoom Temp, 5 minN-substituted propanamide
Primary/Secondary AmineAmine (neat) / HeatNoneHigh TemperatureN-substituted propanamide
tert-ButylamineCoupling Agent (e.g., DCC)DMFRoom TempN-tert-butyl propanamide

Functionalization of the Phenylpropyl Side Chain

The phenyl ring of the 3-phenylpropyl side chain is susceptible to electrophilic aromatic substitution (S\textsubscript{E}Ar), allowing for the introduction of various substituents onto the aromatic core. wikipedia.org The alkyl chain acts as a weak activating group and is an ortho, para-director. youtube.com Therefore, electrophiles will preferentially add to the positions ortho (C2' and C6') and para (C4') to the propyl group.

Common S\textsubscript{E}Ar reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂), which can be subsequently reduced to an amine.

Halogenation: Treatment with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) installs a halogen atom (e.g., -Br) on the ring.

Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid (e.g., AlCl₃) attaches another alkyl group to the ring. Polyalkylation can be a competing side reaction.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride with a Lewis acid catalyst adds an acyl group (e.g., -COCH₃), forming a ketone. This reaction generally avoids poly-substitution due to the deactivating nature of the resulting acyl group.

The steric bulk of the 3-phenylpropylamino propanoate moiety may influence the regioselectivity, potentially favoring substitution at the less hindered para-position.

The following table provides examples of electrophilic aromatic substitution reactions on alkylbenzenes, which serve as analogues for the phenylpropyl side chain.

ReactionReagentsElectrophileTypical Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺ortho- and para-nitro derivatives
BrominationBr₂, FeBr₃Br⁺ortho- and para-bromo derivatives
AlkylationR-Cl, AlCl₃R⁺ortho- and para-alkyl derivatives
AcylationRCOCl, AlCl₃RCO⁺Primarily para-acyl derivative

Cascade and Multi-Component Reactions Employing β-Amino Esters as Core Components

β-Amino esters and their derivatives are valuable building blocks in cascade (or domino) and multi-component reactions (MCRs). beilstein-journals.orgcaltech.edu These reactions are highly efficient, generating molecular complexity in a single step by forming multiple bonds without isolating intermediates. researchgate.net

Cascade Reactions: A cascade reaction involves consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one. chemrxiv.org β-Enamino esters, which can be formed from β-amino esters, can participate in cascade annulations to construct complex heterocyclic systems like dihydroisoquinolines. researchgate.net Radical cascade reactions have also been developed that merge 1,2-N-shift processes with C-H bond coupling to produce pharmaceutically important β-amino acid motifs from α-amino acid derivatives. chemrxiv.org

Multi-Component Reactions (MCRs): MCRs assemble three or more starting materials in a one-pot process. nih.gov β-Amino esters or ketones are key substrates in several named MCRs:

Mannich Reaction: This reaction involves an amine, a non-enolizable carbonyl compound (like formaldehyde), and a carbon acid (like a ketone or ester), to form β-aminocarbonyl compounds. caltech.edunih.gov

Ugi and Passerini Reactions: These isocyanide-based MCRs can incorporate amino components to rapidly build peptide-like scaffolds. nih.gov

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) can produce dihydropyrimidinones, a privileged heterocyclic scaffold. While the classical Biginelli reaction uses a β-ketoester, variations involving β-amino esters can lead to related structures.

The use of this compound or its derivatives in such reactions could provide rapid access to diverse and complex molecular architectures relevant to drug discovery and materials science.

This table summarizes prominent MCRs where β-amino carbonyl compounds or their precursors are utilized.

Reaction NameComponentsKey Bond FormationsResulting Scaffold
Mannich ReactionAmine, Aldehyde, Enolizable CarbonylC-C, C-Nβ-Aminocarbonyl
Ugi ReactionAmine, Aldehyde/Ketone, Carboxylic Acid, IsocyanideC-N, C-Cα-Acylamino carboxamide
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaC-C, C-NDihydropyrimidinone
Hantzsch Dihydropyridine SynthesisAldehyde, 2x β-Ketoester, AmmoniaC-C, C-NDihydropyridine

Future Research Directions and Outlook in N Substituted β Amino Ester Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The future of synthesizing N-substituted β-amino esters is increasingly geared towards green and sustainable practices. Traditional methods often rely on harsh conditions, hazardous reagents, and organic solvents. The development of more environmentally benign methodologies is a paramount objective.

A key area of advancement is the use of catalyst-free and solvent-free conditions. For instance, the aza-Michael reaction, a primary route to β-amino esters, can be performed efficiently without catalysts or solvents, offering excellent yields and high selectivity. researchgate.net This approach minimizes waste and energy consumption, aligning with the principles of green chemistry. researchgate.net Furthermore, the use of water as a reaction medium is being explored, with catalysts like ceric ammonium (B1175870) nitrate (B79036) proving effective for aza-Michael additions under mild, aqueous conditions. organic-chemistry.org

Research is also focused on replacing hazardous reagents. For example, traditional homologation of α-amino acids, a common route to β-amino acids, often involves dangerous substances. Newer methods are being developed that avoid expensive and toxic reagents, providing safer and more economical pathways to enantiopure N-protected β-amino esters. rsc.orgnih.gov These safer protocols are not only environmentally responsible but also more suitable for large-scale industrial production. nih.gov Microwave irradiation is another green technique being used to drive polymerization of monomers like acrylates and amines to form poly(β-amino esters) without the need for solvents or additional catalysts. rsc.org

Table 1: Comparison of Synthetic Methodologies for N-Substituted β-Amino Esters
MethodologyTraditional ApproachSustainable/Efficient AlternativeKey Advantages of Alternative
CatalysisUse of stoichiometric Lewis acids or strong bases.Catalyst-free conditions researchgate.net or use of water-tolerant catalysts (e.g., ceric ammonium nitrate). organic-chemistry.orgReduced waste, cost, and environmental impact.
SolventOften requires anhydrous organic solvents.Solvent-free reactions organic-chemistry.org or use of water as a solvent. organic-chemistry.orgEnhanced safety, lower cost, and reduced pollution.
ReagentsUse of hazardous reagents like diazomethane (B1218177) in Arndt-Eistert homologation. illinois.eduDevelopment of safer multi-step syntheses from α-amino acids avoiding toxic chemicals. rsc.orgnih.govImproved operational safety and suitability for industrial scale-up.
Energy InputConventional heating requiring significant energy.Microwave-assisted synthesis. rsc.orgRapid heating, shorter reaction times, and increased energy efficiency.

Expansion of Substrate Scope and Enhanced Stereochemical Control

Achieving high levels of stereochemical control is a critical challenge in the synthesis of N-substituted β-amino esters, as the biological activity of these molecules is often dependent on their specific stereoisomer. Future research will heavily focus on developing new asymmetric catalytic systems that can deliver high diastereo- and enantioselectivity.

One promising strategy is dynamic kinetic resolution (DKR). For instance, the DKR of racemic β-substituted-α-keto esters via Ru(II)-catalyzed asymmetric transfer hydrogenation provides access to enantioenriched anti-α-hydroxy-β-amino acid derivatives with excellent stereoselectivity. nih.gov Such methods, which convert a racemic mixture entirely into a single desired enantiomer, represent a highly efficient approach to asymmetric synthesis.

The expansion of the substrate scope is another key objective. While many methods work well for specific classes of amines or acceptors, there is a need for more general and robust catalytic systems. This includes developing catalysts that are effective for both aromatic and aliphatic amines, as well as for a wider variety of α,β-unsaturated compounds. organic-chemistry.org A significant frontier is the synthesis of β-amino esters with α-quaternary centers, which are challenging to access but are of great interest in medicinal chemistry. nih.gov Novel cooperative catalytic systems, such as combining N-heterocyclic carbenes with photocatalysis, are being developed to tackle these challenges and construct these complex stereocenters efficiently. nih.gov

Table 2: Strategies for Enhanced Stereochemical Control
StrategyDescriptionExample/ApplicationPotential Impact
Asymmetric CatalysisUse of chiral catalysts (organocatalysts, metal complexes) to induce enantioselectivity in reactions like Michael additions.Lipase-catalyzed hydrolysis for kinetic resolution of racemic β-amino esters. mdpi.comAccess to enantiomerically pure β-amino acids and esters for pharmaceutical applications.
Dynamic Kinetic Resolution (DKR)A method that converts a racemic starting material into a single enantiomer of the product with high yield and enantiomeric excess.Ru(II)-catalyzed asymmetric transfer hydrogenation of racemic α-keto esters to yield anti-β-amino-α-hydroxy esters. nih.govMaximizes atom economy and efficiency in producing chiral compounds.
Substrate-Controlled DiastereoselectionUtilizing the inherent stereochemistry of the substrate to guide the stereochemical outcome of a reaction.Mannich-type reactions where existing stereocenters direct the formation of new ones. rsc.orgSynthesis of complex molecules with multiple stereocenters in a controlled manner.
Cooperative CatalysisEmploying two or more catalysts that work in concert to enable a transformation or control selectivity.N-heterocyclic carbene/photocatalyzed aminocarboxylation of olefins to form challenging α-quaternary β-amino esters. nih.govEnables the synthesis of previously inaccessible or difficult-to-synthesize stereochemical motifs.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous-flow synthesis represents a significant technological leap for the production of N-substituted β-amino esters. Flow chemistry offers numerous advantages, including enhanced safety, better process control, improved efficiency, and easier scalability. mdpi.comnih.gov

Continuous-flow microreactors, with their high surface-to-volume ratio, allow for superior heat and mass transfer, leading to shorter reaction times and higher productivities compared to batch reactors. mdpi.com This technology is particularly well-suited for enzymatic reactions, such as the lipase-catalyzed synthesis of β-amino acid esters, where precise control over parameters like temperature and residence time can improve selectivity and reduce by-product formation. mdpi.com

Furthermore, flow chemistry enables the "telescoping" of multi-step synthetic sequences, where the output of one reactor is fed directly into the next without the need for intermediate isolation and purification. nih.gov This can be combined with in-line purification and analysis, paving the way for fully automated synthesis platforms. uc.pt The integration of biocatalysis with flow reactors is a particularly promising avenue, creating robust and scalable processes for producing important chemical building blocks for the pharmaceutical industry. nih.gov

Table 3: Comparison of Batch vs. Flow Synthesis for β-Amino Esters
ParameterBatch SynthesisFlow ChemistryAdvantages of Flow Chemistry
Process ControlDifficult to maintain uniform temperature and mixing, especially on a large scale.Precise control over temperature, pressure, and residence time. mdpi.comImproved reproducibility, higher yields, and better selectivity.
SafetyLarge volumes of reagents can pose significant safety risks (e.g., thermal runaway).Small reactor volumes minimize the risk associated with hazardous reactions or unstable intermediates.Inherently safer operations, especially for exothermic reactions.
ScalabilityScaling up can be challenging and may require re-optimization of reaction conditions.Scalability is achieved by running the process for a longer duration or by "numbering-up" (using multiple reactors in parallel). nih.govMore straightforward and predictable scale-up from lab to production.
EfficiencyOften involves lengthy workup and purification steps between reactions.Enables multi-step, telescoped reactions with in-line purification. nih.govuc.ptReduced manual handling, shorter overall synthesis time, and less solvent waste.
IntegrationAutomation is complex and often customized for a single process.Readily integrated with automated control systems, real-time analytics, and robotic platforms.Facilitates high-throughput screening, optimization, and on-demand production.

Advanced Computational Design of Novel Catalysts and Reactants

Computational chemistry is poised to revolutionize the discovery and optimization of synthetic routes to N-substituted β-amino esters. Tools like Density Functional Theory (DFT) are becoming instrumental in elucidating reaction mechanisms and predicting the behavior of catalysts and reactants. rsc.org By modeling transition states and reaction pathways, researchers can gain insights that guide the rational design of more efficient and selective catalysts.

A particularly exciting frontier is the computational design of enzymes. While nature does not provide a perfect enzyme for every desired transformation, computational methods can be used to design new protein catalysts from the ground up or to re-engineer existing ones. nih.gov For reactions like the Morita-Baylis-Hillman reaction, which can be used to form carbon-carbon bonds in complex molecules, computational tools like Rosetta have been used to design novel protein active sites capable of catalyzing the reaction. nih.gov

This de novo enzyme design approach holds immense promise for N-substituted β-amino ester synthesis. By defining a desired catalytic mechanism, such as a stereoselective aza-Michael addition, computational algorithms can scaffold the necessary catalytic residues within a stable protein structure. biorxiv.org This could lead to the creation of highly specific and efficient biocatalysts that operate under mild, aqueous conditions, offering a sustainable alternative to traditional chemical catalysts.

Table 4: Computational Tools in β-Amino Ester Chemistry
Computational Tool/MethodApplication in Catalyst/Reactant DesignSpecific Outcome
Density Functional Theory (DFT)Elucidation of reaction mechanisms, calculation of activation energies, and optimization of catalyst geometry. rsc.orgRational design of more active and selective small molecule catalysts; understanding physical interactions between polymers and drug molecules. rsc.org
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of enzymes or catalysts in solution to understand substrate binding and conformational changes.Predicting the optimal orientation of a substrate in an enzyme's active site for improved enantioselectivity.
Homology ModelingCreating a 3D model of a target protein based on the known structure of a related homologous protein.Guiding site-directed mutagenesis to improve the performance of an existing enzyme for a new substrate.
De Novo Enzyme Design (e.g., Rosetta)Designing a completely new protein scaffold to catalyze a specific chemical reaction for which no natural enzyme exists. nih.govCreation of artificial enzymes for stereoselective synthesis of β-amino esters. nih.govbiorxiv.org
Quantitative Structure-Activity Relationship (QSAR)Correlating the structural or property descriptors of compounds with their chemical reactivity or catalytic activity.Predicting the efficiency of a new catalyst or the reactivity of a new substrate without the need for extensive experimentation.

Exploration of New Reactivity Modes and Chemical Transformations

While the synthesis of the N-substituted β-amino ester core is well-established, future research will increasingly explore novel reactivity modes to use these compounds as versatile synthetic intermediates. The functional groups present—a secondary amine, an ester, and multiple C-H bonds—provide numerous handles for subsequent chemical transformations.

One significant area of future research is late-stage C-H functionalization. Developing methods to selectively modify C-H bonds at positions α or β to the nitrogen atom would provide rapid access to a diverse range of complex analogs from a common β-amino ester precursor. For example, strategies involving electrochemical oxidation can generate enamine intermediates from N-substituted amines, which can then be subjected to various transformations, including fluorination, to install new functionality. chemrxiv.org Applying such strategies to β-amino esters could unlock new chemical space for drug discovery.

Furthermore, the development of entirely new catalytic cycles will enable the synthesis of novel β-amino ester architectures. Recently, a cooperative catalysis approach combining N-heterocyclic carbenes (NHCs) and photocatalysis has been developed for the aminocarboxylation of olefins. nih.gov This method generates nitrogen-centered radicals that add to olefins, followed by coupling with an NHC-based radical to efficiently construct α-quaternary centers, leading to β²,²-amino esters. nih.gov The exploration of such unprecedented reactivity modes will continue to push the boundaries of what is possible in the synthesis of complex amino acid derivatives.

Table 5: Emerging Reactivity Modes and Transformations
Reactivity ModeDescriptionPotential Products from a β-Amino Ester Scaffold
Late-Stage C-H FunctionalizationDirect conversion of a C-H bond into a C-X or C-C bond on a pre-formed molecule.β-fluoro, β-alkyl, or β-aryl substituted amino esters. chemrxiv.org
Photoredox CatalysisUsing light to initiate single-electron transfer processes, enabling novel bond formations under mild conditions.α-quaternary β-amino esters via radical-radical coupling. nih.gov
Electrochemical SynthesisUsing electricity to drive redox reactions, often avoiding stoichiometric chemical oxidants or reductants.α,β-unsaturated amino esters (enamines) as intermediates for further functionalization. chemrxiv.org
Dual CatalysisCombining two different types of catalysts (e.g., a metal catalyst and an organocatalyst) to perform tandem or cooperative reactions.Highly substituted and stereochemically complex β-amino ester derivatives in a single pot.
Ring-Closing/Opening MetathesisUsing olefin metathesis to construct or modify cyclic structures containing the β-amino ester motif.Novel cyclic or macrocyclic peptidomimetics and constrained amino acids.

Q & A

Q. What are the recommended storage conditions for tert-Butyl 3-[(3-phenylpropyl)amino]propanoate to ensure stability during experimental use?

To maintain stability, store the compound in airtight containers under an inert atmosphere (e.g., nitrogen or argon) at temperatures below -20°C . This prevents degradation caused by moisture or oxidation, particularly critical for amino-protected derivatives . For long-term storage, desiccants should be added to the container.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Key methods include:

  • ¹H NMR : The tert-butyl group appears as a singlet near δ 1.48 ppm , while the propanoate backbone protons resonate between δ 2.54–3.41 ppm (e.g., methylene groups adjacent to the amino moiety) .
  • ¹³C NMR : The carbonyl carbon of the ester group typically appears near δ 172.0 ppm .
  • UPLC-MS : Confirm molecular weight via the [M+H]⁺ ion (calculated m/z ~292.4 for C₁₆H₂₅NO₂). Use gradients with 0.1% formic acid in water/acetonitrile for optimal separation .

Q. What synthetic routes are reported for this compound, and what are typical yield ranges?

A common approach involves Michael addition or amide coupling :

  • React tert-butyl acrylate with 3-phenylpropylamine under basic conditions (e.g., DIPEA) in anhydrous DMF or THF.
  • Yields for analogous compounds (e.g., tert-butyl 3-(phenylamino)propanoate) range from 21–40% , with optimization depending on stoichiometry and reaction time .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound derivatives?

  • Catalyst screening : Test coupling agents like HATU or EDC/HOBt for amide formation, monitoring progress via in-situ FTIR to track carbonyl intermediates.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF). For moisture-sensitive steps, use molecular sieves.
  • Temperature control : Elevated temperatures (40–60°C) may accelerate coupling but risk racemization in chiral analogs .

Q. What strategies resolve discrepancies between observed and predicted NMR chemical shifts for derivatives of this compound?

  • Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model expected shifts. Compare with experimental data to identify conformational isomers or protonation states .
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Recrystallize in hexane/ethyl acetate if needed .
  • Solvent effects : Record NMR in multiple solvents (CDCl₃, DMSO-d₆) to assess hydrogen bonding or aggregation .

Q. How can researchers design bioactivity assays for this compound, given its structural similarity to peptide intermediates?

  • Target selection : Screen against enzymes like aminopeptidases or proteases , leveraging the compound’s amine and ester functionalities.
  • Assay conditions : Use fluorescence-based substrates (e.g., AMC-tagged peptides) in pH 7.4 buffer. Include controls with bestatin (aminopeptidase inhibitor) to validate specificity .
  • Metabolic stability : Assess half-life in liver microsomes to evaluate potential as a prodrug .

Q. What computational tools are effective for predicting the reactivity of this compound in novel synthetic pathways?

  • Retrosynthesis software : Employ Pistachio or Reaxys to identify feasible routes via analogous intermediates (e.g., tert-butyl carbamate derivatives) .
  • Docking studies : Use AutoDock Vina to model interactions with biological targets, focusing on the phenylpropyl moiety’s hydrophobic interactions .

Data Contradiction and Troubleshooting

Q. How should researchers address low reproducibility in the synthesis of this compound across different laboratories?

  • Parameter standardization : Ensure consistent anhydrous conditions, inert atmosphere, and reagent purity (≥97%).
  • Byproduct analysis : Characterize side products via LC-MS/MS to identify competing reactions (e.g., over-alkylation) .
  • Inter-lab validation : Share detailed protocols with collaborators, including exact stirring rates and cooling gradients .

Q. What analytical methods differentiate between stereoisomers of this compound, and how can enantiomeric excess be quantified?

  • Chiral HPLC : Use a Chiralpak IG-3 column with heptane/ethanol (90:10) to resolve enantiomers.
  • Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated curves for absolute configuration assignment .

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